molecular formula C10H8N4O B4441891 4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 127570-97-2

4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

カタログ番号: B4441891
CAS番号: 127570-97-2
分子量: 200.20 g/mol
InChIキー: WYBNTCWPAQBVPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a versatile triazoloquinazoline derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound is of high interest primarily for its pronounced pharmacological potential. Scientific studies have demonstrated that analogs within this chemical class exhibit potent H1-antihistaminic activity . In particular, the 4-butyl-1-methyl analog was identified as a highly active compound, showing protection in an in vivo model of histamine-induced bronchospasm that was equipotent to the reference standard chlorpheniramine maleate . Furthermore, triazoloquinazoline derivatives are investigated as lead structures for cardiovascular research , showing promising effects on heart rate and blood pressure in preclinical models, which warrants further exploration as potential adrenoblockers . The broad significance of the triazoloquinazoline core is well-established, with reviews noting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, making it a highly valuable template for developing new bioactive molecules . The compound can be synthesized via cyclization of 2-hydrazinoquinazolin-4(3H)-one precursors . Researchers can utilize this high-purity building block to explore new chemical spaces and develop novel therapeutic agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-13-9(15)7-4-2-3-5-8(7)14-6-11-12-10(13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBNTCWPAQBVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228723
Record name 4-Methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127570-97-2
Record name 4-Methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127570-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Triazoloquinazolinones as Emerging Modulators of Oncology Targets: A Technical Guide to SHP2 and TIM-3 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and immunotherapy evolves, the limitations of traditional kinase inhibitors and monoclonal antibodies have become increasingly apparent. Small-molecule intervention at allosteric sites and protein-protein interaction (PPI) interfaces requires highly versatile chemical scaffolds. The triazoloquinazolinone core has recently emerged as a privileged pharmacophore, demonstrating exceptional capability in modulating complex, previously "undruggable" targets.

As a Senior Application Scientist, I have designed this technical guide to dissect the mechanistic rationale, quantitative structure-activity relationships (SAR), and self-validating experimental workflows for two of the most promising triazoloquinazolinone targets: the SHP2 phosphatase and the TIM-3 immune checkpoint .

Target Paradigm I: Allosteric Modulation of SHP2 Phosphatase

Mechanistic Rationale

Src homology 2 domain-containing protein tyrosine phosphatase (SHP2), encoded by the PTPN11 gene, is a critical convergent node that links receptor tyrosine kinase (RTK) signaling to the RAS/MAPK pathway. In its basal state, SHP2 is auto-inhibited; its N-SH2 domain blocks the PTP catalytic active site. Oncogenic mutations or upstream RTK hyperactivation relieve this auto-inhibition, driving tumorigenesis.

Targeting the highly conserved, positively charged PTP active site has historically failed due to poor cellular permeability and lack of selectivity. Triazoloquinazolinones bypass this by acting as allosteric inhibitors . Compounds such as SHP244 and its optimized derivatives bind to a "latch" or "tunnel" pocket between the N-SH2 and PTP domains, acting as a molecular glue that stabilizes the auto-inhibited, closed conformation of the enzyme.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Active Active SHP2 (Open Conformation) RTK->SHP2_Active Phosphorylation RAS RAS / MAPK Pathway Activation SHP2_Active->RAS Dephosphorylation of regulatory nodes Tumor Tumorigenesis & Proliferation RAS->Tumor Oncogenic signaling Inhibitor Triazoloquinazolinone (e.g., 12l) SHP2_Inactive Inactive SHP2 (Auto-inhibited) Inhibitor->SHP2_Inactive Binds allosteric latch/tunnel site SHP2_Inactive->SHP2_Active Blocks activation

Diagram 1: Mechanism of SHP2 allosteric inhibition by triazoloquinazolinones blocking RAS signaling.

Quantitative SAR Data

Recent structure-based derivatization of the triazoloquinazolinone core has yielded compounds with significantly enhanced potency. As reported in the authoritative study on1 [1], the introduction of electron-donating groups (EDGs), specifically a hydroxyl substituent at the 2-position of the phenyl ring, drastically improves binding affinity and anti-proliferative activity against A375 melanoma cells.

Table 1: SAR and Inhibitory Profile of Triazoloquinazolinones against SHP2

CompoundStructural ModificationSHP2 IC₅₀ (µM)A375 Cytotoxicity IC₅₀ (µM)Mechanism of Action
SHP244 Baseline core60.0>100.0Allosteric (Latch pocket)
Compound 12f 4-OH Phenyl substitution28.542.1Allosteric stabilization
Compound 12l 2-OH Phenyl substitution10.215.4Allosteric (Tunnel site)
Protocol: Self-Validating SHP2 Allosteric Inhibition Assay

To ensure scientific integrity, a phosphatase assay must differentiate between true allosteric modulation and promiscuous active-site aggregation. This protocol utilizes a self-validating counter-screen system.

Causality & Logic: We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate due to its high sensitivity at physiological pH. The inclusion of 0.01% CHAPS detergent is non-negotiable; it prevents the formation of colloidal aggregates that cause false-positive inhibition. By running parallel assays with full-length SHP2 (containing the N-SH2 domain) and the isolated PTP catalytic domain, we validate allosteric binding: a true triazoloquinazolinone allosteric inhibitor will only inhibit the full-length construct.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM DTT (to maintain the catalytic cysteine in a reduced state), 1 mM EDTA, and 0.01% CHAPS.

  • Enzyme Preparation: Dilute recombinant full-length human SHP2 (10 nM final) and isolated PTP domain (10 nM final) in separate buffer aliquots.

  • Compound Pre-incubation: Dispense triazoloquinazolinone derivatives (e.g., Compound 12l) in a 10-point dose-response curve (DMSO final concentration <1%). Incubate the enzyme and compounds at 25°C for 30 minutes to allow the allosteric conformational shift to occur.

  • Reaction Initiation: Add DiFMUP substrate to a final concentration of 10 µM to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 358 nm, Emission: 450 nm).

  • Data Validation: Calculate the IC₅₀ using a 4-parameter logistic fit. If the compound inhibits the isolated PTP domain, flag it as a non-specific or active-site competitive artifact.

Target Paradigm II: Small-Molecule Blockade of the TIM-3 Immune Checkpoint

Mechanistic Rationale

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) is a critical immunosuppressive receptor expressed on exhausted T-cells and leukemia stem cells (LSCs). Upon binding to its ligand, Galectin-9 (Gal-9), TIM-3 triggers T-cell apoptosis and immune evasion. While monoclonal antibodies targeting TIM-3 are in clinical trials, their large size limits tumor penetrance.

Recent breakthroughs have identified the triazoloquinazolinone scaffold as a highly potent small-molecule TIM-3 ligand. As detailed in2 [2], these compounds bind specifically to the C''-D loop of the TIM-3 IgV domain, sterically hindering the Gal-9 interaction and restoring T-cell function.

TIM3_Workflow Step1 1. SPR Binding Assay (Immobilized TIM-3) Step2 2. Compound Incubation (Triazoloquinazolinone 35/38) Step1->Step2 Baseline establishment Step3 3. Galectin-9 Competition (Assess displacement) Step2->Step3 Determine KD & Kinetics Step4 4. Cellular Rescue Assay (Primary T-cells + Gal-9) Step3->Step4 Orthogonal validation Step5 5. Flow Cytometry (IFN-γ / IL-2 Readout) Step4->Step5 Quantify T-cell rescue

Diagram 2: Self-validating experimental workflow for evaluating TIM-3 small-molecule inhibitors.

Quantitative SAR Data

Systematic modification of the triazoloquinazolinone core has resulted in an extraordinary ~11,500-fold increase in binding affinity. Expansion of heteroaryl moieties at the C9 position and the introduction of hydrophobic groups at the C8 position are critical for anchoring the molecule within the C''-D loop.

Table 2: Binding Affinity of Triazoloquinazolinone Derivatives to TIM-3

CompoundStructural ModificationBinding Affinity (K_D / K_i)Target Interaction Site
Initial Fragment Unmodified tricyclic core810 µMC''-D loop
Compound 35 Sulfonamide derivatization156 nMC''-D loop
Compound 38 C8/C9 Hydrophobic expansion70 nMC''-D loop
Protocol: Orthogonal SPR and Cellular T-Cell Rescue Workflow

A self-validating system for immune checkpoint inhibitors requires bridging biophysical binding with cellular function. Binding (K_D) does not guarantee functional antagonism. Therefore, Surface Plasmon Resonance (SPR) data must be orthogonally validated using a primary human T-cell exhaustion assay.

Causality & Logic: We utilize SPR to obtain real-time, label-free kinetics (K_on and K_off), which are crucial for predicting in vivo target residence time. However, to prove that this binding translates to immune restoration, we induce an exhausted phenotype in primary T-cells using recombinant Gal-9. The introduction of the triazoloquinazolinone must demonstrably rescue Interferon-gamma (IFN-γ) secretion, proving causality between C''-D loop binding and functional immune rescue.

Step-by-Step Methodology:

  • SPR Sensor Chip Functionalization: Immobilize His-tagged human TIM-3 (IgV domain) onto a Ni-NTA sensor chip. Ensure immobilization levels remain below 1000 RU to prevent mass transport limitations.

  • Analyte Injection (Kinetics): Flow triazoloquinazolinone derivatives (e.g., Compound 38) over the chip at varying concentrations (3.125 nM to 200 nM) at a flow rate of 30 µL/min. Calculate K_D using a 1:1 Langmuir binding model.

  • Primary T-Cell Isolation & Exhaustion: Isolate CD8+ T-cells from human PBMCs. Stimulate with anti-CD3/anti-CD28 beads for 48 hours. Induce exhaustion by adding 5 µg/mL recombinant human Galectin-9 to the culture media.

  • Compound Treatment: Treat the exhausted T-cells with the TIM-3 inhibitor (1 µM and 10 µM) for 24 hours. Include a vehicle control (DMSO) and an anti-TIM-3 monoclonal antibody as a positive control.

  • Flow Cytometry Analysis: Treat cells with Brefeldin A for the final 4 hours to block cytokine secretion. Fix, permeabilize, and stain the cells for intracellular IFN-γ and IL-2. Quantify the percentage of cytokine-producing T-cells via flow cytometry to validate functional rescue.

Conclusion & Future Perspectives

The triazoloquinazolinone scaffold represents a highly adaptable pharmacophore capable of addressing both intracellular allosteric nodes (SHP2) and extracellular protein-protein interactions (TIM-3). Future drug development efforts must prioritize the optimization of microsomal stability and oral bioavailability. Furthermore, the combinatorial potential of these agents—such as pairing a triazoloquinazolinone SHP2 inhibitor with a KRAS^G12C inhibitor, or a TIM-3 ligand with PD-1 blockade—holds immense promise for overcoming acquired resistance in refractory malignancies.

References

  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed/Taylor & Francis)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Methodological & Application

Application Note: Synthesis Protocol and Mechanistic Insights for 4-Methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting broad-spectrum pharmacological properties, including potent antimicrobial, anticonvulsant, and anticancer activities[1]. The annulation of a triazole ring onto the quinazoline core rigidly locks the molecular conformation, significantly enhancing its binding affinity to various biological targets[2].

This application note details a highly robust, four-step synthetic protocol for the preparation of 4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one . Designed for researchers and drug development professionals, this guide optimizes for yield, safety, and scalability while providing the mechanistic rationale behind each experimental choice.

Mechanistic Pathway & Synthetic Strategy

To ensure a self-validating and high-yielding workflow, the synthesis is structured into four distinct stages. Each step is designed to produce easily isolable intermediates, minimizing the need for complex chromatographic purification.

  • Step 1: Cyclocondensation. The reaction of anthranilic acid with methyl isothiocyanate directly yields the cyclized 3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The strategic use of methyl isothiocyanate elegantly installs the critical N-methyl group at the 3-position of the quinazolinone core in a single step.

  • Step 2: Thioetherification (S-Methylation). Direct hydrazinolysis of a thioxo group is thermodynamically unfavorable and kinetically sluggish. By alkylating the sulfur with iodomethane under basic conditions, the thioxo group is converted into a methylthio ether. This crucial transformation converts a poor leaving group into a highly labile methanethiolate moiety, drastically lowering the activation energy for the subsequent nucleophilic aromatic substitution (SNAr)[3].

  • Step 3: Hydrazinolysis. The S-methyl intermediate is treated with hydrazine hydrate. Hydrazine acts as a potent alpha-effect nucleophile, selectively displacing the methylthio group to form the key intermediate, 2-hydrazino-3-methylquinazolin-4(3H)-one[4],[5].

  • Step 4: Triazole Annulation. The final cyclization utilizes triethyl orthoformate (TEOF). TEOF serves a dual purpose: it acts as a one-carbon electrophilic donor and a dehydrating solvent. The reaction proceeds via a hydrazonoformate intermediate. As ethanol is continuously distilled out of the reaction matrix, the equilibrium is driven forward, forcing the quinazoline N1 nitrogen to attack the highly electrophilic carbon and close the triazole ring[6].

Reaction Workflow Diagram

SynthesisWorkflow A Anthranilic Acid + Methyl Isothiocyanate B 3-Methyl-2-thioxo-2,3-dihydro quinazolin-4(1H)-one A->B EtOH, Reflux Cyclocondensation C 3-Methyl-2-(methylthio) quinazolin-4(3H)-one B->C MeI, NaOH, rt Thioetherification D 2-Hydrazino-3-methyl quinazolin-4(3H)-one C->D NH2NH2·H2O, EtOH Nucleophilic Substitution E 4-Methyl-[1,2,4]triazolo [4,3-a]quinazolin-5(4H)-one D->E HC(OEt)3, Reflux Triazole Annulation

Figure 1: Four-step synthetic workflow for 4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
  • To a stirred solution of anthranilic acid (13.7 g, 100 mmol) in absolute ethanol (150 mL), add methyl isothiocyanate (8.0 g, 110 mmol).

  • Reflux the reaction mixture for 12 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Upon completion, cool the mixture to 0 °C in an ice bath.

  • Filter the resulting precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford the intermediate as a white solid.

Step 2: Thioetherification (S-Methylation)
  • Dissolve the 3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (15.4 g, 80 mmol) in a mixture of 10% aqueous NaOH solution (40 mL) and ethanol (40 mL).

  • Cool the homogeneous solution to 0–5 °C.

  • Add iodomethane (12.5 g, 88 mmol) dropwise over 15 minutes to control the exotherm.

  • Stir the mixture at room temperature for 4 hours. The S-methylated product will precipitate.

  • Filter the solid, wash thoroughly with distilled water to remove residual base, and dry.

Step 3: Hydrazinolysis

⚠️ Safety Warning : This step evolves methanethiol (MeSH) gas, which is highly toxic and malodorous. The reaction MUST be performed in a fully operational fume hood equipped with a bleach scrubber trap to neutralize the effluent gas.

  • Suspend 3-methyl-2-(methylthio)quinazolin-4(3H)-one (12.4 g, 60 mmol) in absolute ethanol (100 mL).

  • Add hydrazine monohydrate (98%, 9.0 g, 180 mmol).

  • Reflux the mixture for 8 hours until the evolution of methanethiol ceases.

  • Cool the reaction to room temperature. Filter the resulting pale yellow precipitate of 2-hydrazino-3-methylquinazolin-4(3H)-one[4], wash with cold ethanol, and dry.

Step 4: Triazole Annulation
  • Suspend the 2-hydrazino-3-methylquinazolin-4(3H)-one (7.6 g, 40 mmol) in triethyl orthoformate (40 mL).

  • Reflux the mixture for 6 hours. The reaction initially becomes homogeneous, followed by the precipitation of the annulated product as the ethanol byproduct is distilled off.

  • Cool the mixture to room temperature, filter the solid, and recrystallize from hot ethanol to afford pure 4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one[6].

Quantitative Data & Analytical Characterization

To ensure a self-validating system, researchers should verify the integrity of each intermediate before proceeding to the next step. The downfield shift of the H-6 proton (adjacent to the carbonyl) to ~8.26 ppm is a critical diagnostic marker confirming the successful formation of the condensed [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one system[2].

CompoundExpected Yield (%)AppearanceKey IR (cm⁻¹)Key ¹H NMR (δ, ppm, DMSO-d₆)
3-Methyl-2-thioxo... 85–90White solid3150 (NH), 1680 (C=O), 1180 (C=S)3.65 (s, 3H, N-CH₃), 12.5 (s, 1H, NH)
3-Methyl-2-(methylthio)... 90–95Off-white solid1675 (C=O)2.60 (s, 3H, S-CH₃), 3.55 (s, 3H, N-CH₃)
2-Hydrazino-3-methyl... 80–85Pale yellow solid3320, 3210 (NH₂, NH), 1660 (C=O)3.45 (s, 3H, N-CH₃), 4.50 (br s, 2H, NH₂)
Target: 4-Methyl-[1,2,4]triazolo... 75–80White crystalline1690 (C=O), 1610 (C=N)3.80 (s, 3H, N-CH₃), 8.26 (dd, 1H, H-6), 9.15 (s, 1H, Triazole-CH)

References

Sources

Application Notes and Protocols for the Evaluation of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent and selective kinase inhibitors for therapeutic use, particularly in oncology.[1][2] The fusion of a triazole ring to the quinazoline core to form a triazoloquinazoline system introduces novel structural and electronic features that can be exploited for modulating kinase activity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one, a novel derivative, as a potential kinase inhibitor.

While extensive data on the specific kinase inhibitory profile of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one is not yet publicly available, the known activities of related quinazolinone and triazoloquinazoline analogs suggest its potential to interact with various kinase families.[4][5] For instance, derivatives of the broader quinazolinone class have shown inhibitory activity against receptor tyrosine kinases such as EGFR and VEGFR, as well as intracellular kinases like CDK2 and HER2.[6][7][8] Therefore, a systematic evaluation of this compound's kinase inhibitory potential is a meritorious endeavor.

These application notes and protocols are designed to provide a robust framework for the initial biochemical and cellular characterization of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one. The methodologies described herein are based on established and widely accepted assays in the field of kinase drug discovery.[9][10][11]

Part 1: Initial Biochemical Characterization - In Vitro Kinase Inhibition Profiling

The first critical step in evaluating a potential kinase inhibitor is to determine its activity and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays that measure the compound's ability to inhibit the phosphorylation of a substrate by a specific kinase. The half-maximal inhibitory concentration (IC50) is the primary metric derived from these assays, indicating the concentration of the inhibitor required to reduce kinase activity by 50%.

A highly sensitive and widely used method for this purpose is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[12] This luminescent assay is amenable to high-throughput screening and provides a quantitative measure of kinase activity.[10]

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is designed for a 384-well plate format but can be adapted for other formats.

1.1. Materials and Reagents:

  • 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one (test compound)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Recombinant human kinases (a diverse panel is recommended for initial screening)

  • Kinase-specific substrates (peptides or proteins)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (specific to each kinase, but a general buffer can be used for initial screens)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, white, flat-bottom plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring luminescence

1.2. Experimental Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold serial dilution). This will be your compound plate.

  • Kinase Reaction Setup:

    • Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer. The final concentrations of the kinase and substrate should be optimized for each specific kinase to ensure the reaction is in the linear range.[13]

    • Add 2.5 µL of the kinase/substrate master mix to each well of the 384-well plate.

    • Add 2.5 nL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells using an acoustic dispenser or a pintool.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure competitive inhibition can be accurately measured.[10]

    • Mix the plate gently and incubate at room temperature for a pre-determined time (e.g., 60 minutes). The incubation time should be optimized for each kinase.

  • ADP Detection:

    • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[12]

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a control without kinase (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

1.3. Data Presentation:

The IC50 values obtained for 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one against a panel of kinases should be summarized in a table for easy comparison and selectivity assessment.

Kinase TargetIC50 (µM)
Kinase AValue
Kinase BValue
Kinase CValue
......
Table 1: Illustrative table for summarizing in vitro kinase inhibition data.

Part 2: Cellular Characterization - Assessing Target Engagement and Phenotypic Effects

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[14]

Protocol 2: Western Blotting to Assess Inhibition of a Cellular Signaling Pathway

This protocol assumes a hypothetical target kinase (e.g., a receptor tyrosine kinase like EGFR) has been identified from the in vitro screen. The goal is to measure the phosphorylation of a known downstream substrate.

2.1. Materials and Reagents:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one

  • Growth factor (e.g., EGF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and a downstream substrate, e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

2.2. Experimental Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one (and a DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 15 minutes).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin) to ensure equal loading.

2.3. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

  • Compare the normalized phospho-protein levels in the compound-treated samples to the stimulated control to determine the extent of inhibition.

Protocol 3: Cell Viability/Proliferation Assay

This assay determines the effect of the compound on the growth and survival of cancer cells, which is a key phenotypic outcome of inhibiting kinases that drive proliferation.[9]

3.1. Materials and Reagents:

  • Cancer cell line(s) relevant to the target kinase

  • Cell culture medium and supplements

  • 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one

  • 96-well, clear-bottom, black or white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

  • Plate reader capable of measuring luminescence or absorbance

3.2. Experimental Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one (and a DMSO vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Visualization of Workflows and Pathways

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor 4-methyltriazolo[4,3-a] quinazolin-5(4H)-one Inhibitor->RTK Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Growth Factor Growth Factor Growth Factor->RTK

Caption: Hypothetical signaling pathway for a receptor tyrosine kinase and the point of inhibition.

Experimental Workflow Diagram

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Start Compound Synthesis 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one Kinase_Panel In Vitro Kinase Panel Screen (e.g., ADP-Glo) Start->Kinase_Panel IC50 Determine IC50 Values & Selectivity Profile Kinase_Panel->IC50 Hit_ID Identify Potent 'Hits' IC50->Hit_ID Western Target Engagement Assay (Western Blot) Hit_ID->Western Viability Cell Viability Assay (e.g., CellTiter-Glo) Western->Viability Phenotype Confirm Cellular Phenotype (e.g., Apoptosis, Cell Cycle) Viability->Phenotype

Caption: Overall workflow for the characterization of a novel kinase inhibitor.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Profacgen. Cell-based Kinase Assays. Retrieved from [Link]

  • ResearchGate. Triazoloquinazoline based anticancer agents. Retrieved from [Link]

  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]

  • Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review. Retrieved from [Link]

  • Frontiers. (2022, November 16). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed. (2020). 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • PubMed. (2019, September 15). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Retrieved from [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Retrieved from [Link]

  • IntechOpen. (2023, November 13). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. Retrieved from [Link]

  • PMC. Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Formation of 1-methyl[4][9][15]triazolo[4,3-a] quinazolin-5(4H)-ones by reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone. Retrieved from [Link]

  • PubMed. (2009, January 15). 1-substituted-4H-[4][9][15]triazolo[4,3-a]quinazolin-5-ones: new class of H1-antihistaminic agents. Retrieved from [Link]

  • MDPI. (2001, May 31). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[4][9][15]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Retrieved from [Link]

  • PubMed. (2021, December 15). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]

  • PMC - NIH. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • MDPI. (2025, March 10). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • ResearchGate. (2021, September 24). (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • PMC. (2021, September 22). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • MDPI. (2022, June 2). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Refubium. (2025, November 10). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ). Retrieved from [Link]

Sources

Application Note: A Strategic Guide to Developing Novel H1-Antihistaminic Agents from a Triazoloquinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

Abstract: The quest for potent, selective, and non-sedating H1-antihistaminic agents is a cornerstone of allergy and immunology research. This guide provides a comprehensive framework for the design, synthesis, and pharmacological evaluation of a promising class of compounds based on the[1][2][3]triazolo[4,3-a]quinazolin-5-one scaffold. This heterocyclic system represents a "privileged structure," offering a versatile backbone for generating diverse chemical libraries with significant potential for H1-receptor antagonism.[4][5] We will explore the causal relationships behind synthetic strategies, detail robust protocols for in vitro and in vivo evaluation, and analyze the structure-activity relationships (SAR) that drive lead optimization.

Introduction: The Rationale for the Triazoloquinazolinone Scaffold

Histamine, acting on the H1 receptor, is a primary mediator of the allergic response, responsible for symptoms ranging from rhinitis and urticaria to bronchoconstriction.[6][7][8] The evolution of H1-antihistamines from first-generation agents (e.g., diphenhydramine) to second-generation drugs (e.g., cetirizine, fexofenadine) has been driven by the critical need to eliminate sedative effects caused by crossing the blood-brain barrier.[6][7]

The triazoloquinazolinone core is a synthetically accessible and conformationally rigid scaffold. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to the target receptor, potentially leading to higher affinity. Numerous studies have successfully demonstrated that this scaffold can yield compounds with potent H1-antihistaminic activity, often exceeding that of reference standards like chlorpheniramine maleate, while exhibiting a significantly improved safety profile with negligible sedation.[1][2][3][9][10][11] This application note will guide researchers through a systematic approach to harness the potential of this chemical class.

Synthetic Strategy and Library Generation

The cornerstone of this drug development program is the efficient synthesis of a diverse library of triazoloquinazolinone analogues. The most effective and widely adopted strategy involves a multi-step synthesis culminating in the cyclization of a key intermediate, 2-hydrazino-3-substituted-3H-quinazolin-4-one, with various one-carbon donors.[1][2][9][12] This approach allows for facile diversification at two critical positions: the 1-position of the triazole ring and the 4-position of the quinazolinone ring system.

Causality in Synthetic Design:
  • Starting Material Selection: The choice of the initial substituted aniline (or other primary amine) is the primary determinant of the substituent at the 4-position (N4) of the final scaffold. This position is crucial for modulating potency and pharmacokinetic properties. Aromatic anilines are commonly used to introduce various phenyl, benzyl, or substituted phenyl groups.[1][2][9][11]

  • Cyclization Reagents: The selection of the one-carbon donor for the final cyclization step determines the substituent at the 1-position (C1) of the triazole ring. For instance, using acetic acid yields a 1-methyl substitution, formic acid yields a 1-unsubstituted analogue, and carbon disulfide can lead to a 1-mercapto derivative, which can be further functionalized. This step is a key diversification point for fine-tuning the structure-activity relationship.

G cluster_0 Step 1: Quinazolinone Core Formation cluster_1 Step 2: Hydrazine Introduction cluster_2 Step 3: Triazole Ring Cyclization A Substituted Aniline (R2-NH2) C Intermediate I (2-Mercapto-3-substituted-quinazolin-4-one) A->C Reaction with CS2, etc. B Anthranilic Acid B->C D Intermediate II (2-Hydrazino-3-substituted-quinazolin-4-one) C->D Hydrazine Hydrate C->D F Final Product (1,4-Disubstituted-triazoloquinazolinone) D->F D->F E One-Carbon Donor (R1-Source) E->F Reflux

Caption: General Synthetic Workflow for Triazoloquinazolinone Derivatives.

Protocol 1: General Synthesis of 1-Methyl-4-Aryl-4H-[1][2][3]triazolo[4,3-a]quinazolin-5-ones

This protocol is a representative example for synthesizing a lead-like compound, based on established literature.[11]

Objective: To synthesize 4-(3-chlorophenyl)-1-methyl-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-one.

Materials:

  • 3-Chloroaniline

  • Anthranilic acid

  • Carbon disulfide (CS₂)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

Step 1: Synthesis of 3-(3-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • In a 250 mL round-bottomed flask, combine 3-chloroaniline (0.1 mol) and anthranilic acid (0.1 mol).

  • Add carbon disulfide (0.15 mol) and anhydrous K₂CO₃ (0.1 mol) in ethanol (100 mL).

  • Reflux the mixture for 8-10 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Acidify with dilute HCl to precipitate the solid product.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to yield the pure intermediate.

Step 2: Synthesis of 3-(3-chlorophenyl)-2-hydrazinoquinazolin-4(3H)-one

  • Dissolve the product from Step 1 (0.05 mol) in ethanol (75 mL).

  • Add hydrazine hydrate (0.1 mol).

  • Reflux the mixture for 12-15 hours, until the evolution of H₂S gas ceases (can be tested with lead acetate paper).

  • Cool the reaction mixture. The solid product will precipitate out.

  • Filter the solid, wash with cold ethanol, and dry.

Step 3: Synthesis of 4-(3-chlorophenyl)-1-methyl-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-one (Final Product)

  • Take the hydrazino intermediate from Step 2 (0.01 mol) in a round-bottomed flask.

  • Add glacial acetic acid (15 mL), which acts as both the solvent and the one-carbon source for the methyl group.

  • Reflux for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Filter the resulting solid, wash with water to remove excess acid, and dry.

  • Recrystallize from ethanol to obtain the pure final compound.

  • Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the triazoloquinazolinone scaffold has yielded critical insights into the structural requirements for potent H1-antihistaminic activity and low sedative potential. The data synthesized from multiple studies provides a clear roadmap for rational drug design.

Key SAR Insights:
  • The 1-Position (R1): A small alkyl group, particularly a methyl group , is consistently associated with the highest H1-antihistaminic potency across various series.[1][2][3][10][13] Larger groups or the absence of a substituent generally lead to a decrease in activity. This suggests a specific, sterically constrained pocket in the H1 receptor that favorably accommodates a small hydrophobic group at this position.

  • The 4-Position (R2): This position is a critical determinant of both potency and the sedation profile.

    • Aromatic Substituents: An aryl or substituted aryl group at this position is essential for high affinity.[14]

    • Substitution Pattern: The position of substituents on the phenyl ring is crucial. For example, an ethyl group at the meta or ortho position (e.g., 3-ethylphenyl, 2-ethylphenyl) confers greater potency than an unsubstituted phenyl ring and significantly reduces sedation.[1][3]

    • Electronic Effects: Electron-donating groups (e.g., 3-methoxyphenyl) and electron-withdrawing groups (e.g., 3-chlorophenyl) have both been shown to produce highly active compounds, suggesting that both electronic and steric factors are at play.[10][11]

SAR img_node R2_label R2 (Position 4): - Aryl group is essential - Substituted Phenyl (e.g., 3-ethyl, 3-chloro)  enhances potency and reduces sedation R1_label R1 (Position 1): - CH3: Optimal Potency - H: Less Active - Larger groups: Reduced Activity

Caption: Key Structure-Activity Relationship (SAR) Sites on the Scaffold.

Data Summary: SAR of Triazoloquinazolinone Derivatives
Compound ID (Ref)R1 (Position 1)R2 (Position 4)H1-Antihistaminic Activity (% Protection)Sedative Effect (% Reduction in Motor Activity)
Chlorpheniramine --71%[1][2]25-30%[1][10]
7b [9][12]-CH₃Phenyl70.7%~5%
II [2]-CH₃Benzyl76%7%
II [13]-CH₃n-Butyl71.9%9%
II [10]-CH₃3-Methoxyphenyl72.8%10%
8 [3]-CH₃2-Ethylphenyl74.4%10%
4b [1]-CH₃3-Ethylphenyl74.6% 10%
S5 [11]-CH₃3-Chlorophenyl69.7%5.4%

This table consolidates data from multiple sources, demonstrating a consistent pattern where a 1-methyl group combined with a substituted aryl group at the 4-position yields potent compounds with minimal sedative effects.

Pharmacological Evaluation: A Validating Workflow

A tiered screening approach is essential for efficiently identifying promising candidates. This process begins with high-throughput in vitro assays to confirm target engagement and mechanism, followed by in vivo studies to assess physiological efficacy and safety.[15]

G A Synthesized Compound Library B Primary Screen: H1 Receptor Binding Assay (Determine Affinity - Ki) A->B C Secondary Screen: Functional Antagonism Assay (Confirm Inverse Agonism - IC50) B->C Hits with high affinity D In Vivo Efficacy Model: Histamine-Induced Bronchospasm (Assess % Protection) C->D Confirmed antagonists E In Vivo Safety Model: Sedation Assessment (Measure Motor Activity) D->E F Lead Candidate Selection E->F Potent & Non-sedating

Caption: Tiered Screening Cascade for H1-Antihistamine Development.

Part A: In Vitro Characterization

Rationale: Initial in vitro assays are designed to answer two fundamental questions: (1) Does the compound bind to the human H1 receptor? and (2) Does this binding translate into functional antagonism? These assays provide rapid, quantitative data on potency and mechanism of action before committing to more complex animal studies.

Protocol 2: H1 Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of test compounds for the human H1 receptor.

Materials:

  • Membrane preparations from CHO or HEK-293 cells stably expressing the human H1 receptor.

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Non-specific binding control: Mepyramine or Diphenhydramine (10 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates and filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • In a 96-well plate, add assay buffer, the radioligand ([³H]-mepyramine at a final concentration near its Kd, typically 1-2 nM), and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled antagonist (e.g., 10 µM mepyramine).

  • Initiate the binding reaction by adding the cell membrane preparation (20-50 µg protein per well).

  • Incubate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific binding).

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: Functional Antagonism via Intracellular Calcium Mobilization

Objective: To confirm that test compounds act as functional antagonists (or inverse agonists) of the H1 receptor by measuring their ability to block histamine-induced intracellular calcium release.[16][17][18]

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Histamine (agonist).

  • A fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the H1R-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium and add the loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.

  • Inject a pre-determined concentration of histamine (typically the EC₈₀, the concentration that gives 80% of the maximal response) into the wells.

  • Measure the fluorescence intensity kinetically for 2-3 minutes to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the histamine response versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part B: In Vivo Efficacy and Safety Assessment

Rationale: In vivo models are indispensable for evaluating the physiological relevance of in vitro findings. The primary model for H1-antihistamine efficacy is the protection against histamine-induced bronchospasm, which directly assesses the drug's ability to block a key pathological effect of histamine.[19][20] Concurrently, assessing central nervous system (CNS) side effects, like sedation, is critical for differentiating new compounds as superior, second-generation agents.

Protocol 4: Histamine-Induced Bronchospasm in Guinea Pigs

Objective: To evaluate the in vivo H1-antihistaminic activity of test compounds by measuring their ability to protect guinea pigs from bronchoconstriction induced by a histamine aerosol.[1][2][11][21][22]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g).

  • Histamine dihydrochloride (0.1% w/v in distilled water).

  • Reference standard: Chlorpheniramine maleate.

  • Test compounds, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • A whole-body plethysmograph or a similar exposure chamber connected to a nebulizer.

Methodology:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 48 hours.

  • Baseline Measurement: Place a guinea pig in the exposure chamber and expose it to the histamine aerosol. Record the time until the onset of pre-convulsive dyspnea (PCD), characterized by labored breathing and signs of collapse. This is the pre-treatment PCD time. Remove the animal immediately upon observing PCD.

  • Dosing: Allow the animals to recover for 24 hours. Divide them into groups (e.g., vehicle control, reference standard, and test compound groups). Administer the vehicle, chlorpheniramine maleate (e.g., 2 mg/kg), or test compounds (at various doses) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Challenge: After a set pre-treatment time (e.g., 60 minutes post-dosing), re-expose the animals to the histamine aerosol and record the post-treatment PCD time.

  • Data Analysis: Calculate the percentage of protection offered by each treatment using the following formula: % Protection = (1 - (T₁ / T₂)) x 100 Where T₁ is the pre-treatment PCD time and T₂ is the post-treatment PCD time.

  • Compare the protection afforded by the test compounds to that of the vehicle and the reference standard. A statistically significant increase in the PCD time (and thus % protection) indicates H1-antihistaminic activity.

Protocol 5: Evaluation of Sedative Effects (Locomotor Activity)

Objective: To assess the sedative potential of test compounds by measuring their effect on spontaneous locomotor activity in mice.[1][10][13]

Materials:

  • Male Swiss albino mice (20-25 g).

  • Reference standard: Chlorpheniramine maleate or Diazepam.

  • Test compounds, formulated in a suitable vehicle.

  • An actophotometer (an apparatus with a grid of photocell beams to automatically record animal movement) or an open-field arena with video tracking software.

Methodology:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing: Divide animals into groups and administer the vehicle, reference standard, or test compounds (i.p. or p.o.) at doses equivalent to or multiples of their effective antihistaminic dose.

  • Measurement: After a set pre-treatment time (e.g., 30-60 minutes), place each mouse individually into the actophotometer or open-field arena.

  • Record the total number of beam breaks (locomotor activity counts) or distance traveled over a 10-minute period.

  • Data Analysis: Calculate the mean locomotor activity for each group. Express the results for the treated groups as a percentage of the vehicle-treated control group. A statistically significant decrease in locomotor activity indicates a sedative effect.

Lead Optimization and Future Directions

The data gathered from the SAR and pharmacological evaluations will identify one or more lead compounds (e.g., compound 4b from the table[1]). The goal of lead optimization is to refine the properties of these leads to create a pre-clinical candidate.

Next Steps:

  • Selectivity Profiling: The lead compound should be screened against a panel of other receptors (e.g., muscarinic, adrenergic, serotonergic) to ensure it is highly selective for the H1 receptor, a key characteristic of second-generation antihistamines.[7]

  • Pharmacokinetic (ADME) Studies: Evaluate the absorption, distribution, metabolism, and excretion properties of the lead compound to ensure it has a suitable half-life, oral bioavailability, and does not form reactive metabolites.

  • Advanced Efficacy Models: Test the lead in more complex models of allergic inflammation, such as passive cutaneous anaphylaxis (PCA) in rodents, to assess its effects on mast cell degranulation and vascular permeability in an antigen-driven context.[23]

  • Computational Modeling: Employ molecular docking and 3D-QSAR studies to build a predictive model of the compound binding to the H1 receptor. This can provide structural insights to guide the synthesis of next-generation analogues with even greater potency and an improved safety profile.[24]

Conclusion

The[1][2][3]triazolo[4,3-a]quinazolin-5-one scaffold is a validated and highly promising platform for the discovery of next-generation H1-antihistamines. By employing a systematic approach that integrates efficient synthesis, robust pharmacological screening, and rational SAR analysis, researchers can effectively navigate the path from initial hit identification to a pre-clinical candidate. The protocols and strategies outlined in this guide provide a self-validating framework to develop novel agents that are not only potent in alleviating allergic symptoms but also free from the dose-limiting sedative effects of their predecessors.

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  • Kalpaklioglu, F., & Baccioglu, A. (2012). Efficacy and Safety of H1-Antihistamines: An Update. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 11(3), 230-237. [Link]

  • Al-Salahi, R., et al. (2014). Antihistamine Activity of 1,2,4-Triazolo[1,5-a]quinazolines. Asian Journal of Chemistry, 26(24), 8625-8628. [Link]

  • Bakheit, A. H., et al. (2021). An overview of triazoloquinazolines: Pharmacological significance and recent developments. Journal of the Indian Chemical Society, 98(10), 100164. [Link]

  • Hu, Y., et al. (2023). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 14, 1198647. [Link]

  • Corcóstegui, R., et al. (2006). In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist. Drugs in R&D, 7(4), 219-231. [Link]

  • Liu, H., et al. (2016). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. International Journal of Molecular Sciences, 17(1), 129. [Link]

  • Al-Salahi, R., et al. (2014). Antihistamine Activity of 1,2,4-Triazolo[1,5-a]quinazolines. Asian Journal of Chemistry. [Link]

  • Bakheit, A. H., et al. (2021). An overview of triazoloquinazolines: Pharmacological significance and recent developments. Journal of the Indian Chemical Society. [Link]

  • Wikipedia. H1 antagonist. [Link]

  • Ivashchenko, A. V., et al. (2012). Substituted 2,3,4,5-tetrahydro-1H-γ-carbolines: New antagonists of histamine H1 receptors. Doklady Biochemistry and Biophysics, 442(1), 35-38. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with actionable, in-depth solutions to improve your reaction yields and product purity.

Part 1: Foundational Understanding & FAQs

Before diving into troubleshooting, it's crucial to understand the core reaction chemistry. The most prevalent and reliable method for synthesizing 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one is through the cyclization of a 2-hydrazinyl-4-methylquinazoline intermediate. The choice of the one-carbon source for the cyclization step is a critical parameter that directly influences reaction efficiency and yield.

Frequently Asked Questions (FAQs):

Q1: What is the primary reaction mechanism for the formation of the triazole ring in this synthesis?

A1: The reaction proceeds via a condensation reaction between the 2-hydrazinyl-4-methylquinazoline and a one-carbon electrophile (such as formic acid or triethyl orthoformate), followed by an intramolecular cyclization and dehydration to form the stable, fused triazole ring system. Understanding this mechanism is key to troubleshooting, as it highlights the importance of anhydrous conditions and efficient proton transfer.

Q2: Why is the purity of the starting material, 2-hydrazinyl-4-methylquinazoline, so critical?

A2: The purity of your starting material is paramount. The primary precursor, 2-chloro-4-methylquinazoline, can persist if the initial substitution reaction with hydrazine hydrate is incomplete. This unreacted chloride can lead to the formation of dimeric and other side products during the subsequent cyclization step, which are often difficult to remove and significantly lower the yield of the desired product.

Q3: What are the most common one-carbon sources for the cyclization step, and how do I choose between them?

A3: The most common and effective one-carbon sources are formic acid and triethyl orthoformate.

  • Formic Acid: Often used as both the reagent and the solvent. It's a strong acid and can effectively protonate the intermediates to facilitate cyclization. It is a good choice for a simple, one-pot reaction.

  • Triethyl Orthoformate: This is a milder reagent and is typically used with a catalytic amount of a strong acid (like p-toluenesulfonic acid) in a high-boiling solvent such as ethanol or n-butanol. This method can sometimes provide cleaner reactions and easier work-up, but may require longer reaction times or higher temperatures.

The choice depends on the scale of your reaction, available equipment, and desired purity profile. For initial attempts, the formic acid method is often more straightforward.

Part 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues that lead to suboptimal yields of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one.

Problem 1: Consistently low yield (<50%) with a significant amount of starting material remaining.
Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Insufficient Reaction Temperature or Time The intramolecular cyclization and subsequent dehydration steps have a significant activation energy barrier. Insufficient thermal energy will result in an incomplete reaction, leaving a substantial amount of the 2-hydrazinyl-4-methylquinazoline starting material unreacted.Action: Increase the reaction temperature and/or extend the reaction time. Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common solvent system for TLC is Dichloromethane:Methanol (9:1). The product is typically more polar than the starting material. Continue heating under reflux until the starting material spot on the TLC plate has completely disappeared. For formic acid, this typically means refluxing for 4-6 hours.
Presence of Water in the Reaction Mixture Water can hydrolyze the intermediate N-formylhydrazinyl quinazoline, preventing the final cyclization and dehydration steps. This is particularly problematic when using reagents like triethyl orthoformate, which is sensitive to moisture.Action: Ensure all glassware is oven-dried before use and use anhydrous solvents. Protocol: If using a solvent other than formic acid, ensure it is of an anhydrous grade. Consider adding molecular sieves (4Å) to the reaction mixture to scavenge any residual water.
Problem 2: The final product is impure, with multiple spots on the TLC plate, making purification difficult.
Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Side Product Formation due to Impure Starting Material As mentioned in the FAQs, residual 2-chloro-4-methylquinazoline in your 2-hydrazinyl-4-methylquinazoline starting material is a common culprit for side product formation. This can lead to complex reaction mixtures that are challenging to purify.Action: Confirm the purity of your 2-hydrazinyl-4-methylquinazoline starting material before proceeding with the cyclization. Protocol: Run a ¹H NMR or LC-MS of your starting material. If impurities are detected, recrystallize the 2-hydrazinyl-4-methylquinazoline from ethanol to achieve high purity before use.
Thermal Degradation of the Product Although heat is required for the reaction, prolonged exposure to very high temperatures, especially in the presence of strong acids, can lead to the degradation of the desired product, resulting in a complex mixture and lower yields.Action: Optimize the reaction temperature and time to find the minimum required for complete conversion. Protocol: Perform small-scale optimization reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor by TLC to find the sweet spot where the reaction goes to completion with minimal degradation.

Part 3: Optimized Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one.

Protocol 1: Cyclization using Formic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-hydrazinyl-4-methylquinazoline (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (98-100%) to the flask, typically enough to act as the solvent (e.g., 10-15 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess formic acid.

  • Purification: Recrystallize the crude product from ethanol or a mixture of DMF and water to obtain pure 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one.

Protocol 2: Cyclization using Triethyl Orthoformate
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinyl-4-methylquinazoline (1.0 eq) in anhydrous ethanol or n-butanol.

  • Reagent Addition: Add triethyl orthoformate (3.0-5.0 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or a suitable solvent system.

Part 4: Visualizations and Data

Reaction Mechanism Workflow

Reaction_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration A 2-hydrazinyl-4- methylquinazoline C N-formylhydrazinyl quinazoline Intermediate A->C + HCOOH - H2O B Formic Acid B->C D Intramolecular Cyclization C->D Heat (Reflux) E 4-methyltriazolo[4,3-a] quinazolin-5(4H)-one D->E - H2O Troubleshooting_Yield start Low Yield Observed check_purity Check Purity of 2-hydrazinyl-4-methylquinazoline (NMR, LC-MS) start->check_purity purify_sm Recrystallize Starting Material from Ethanol check_purity->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions Pure purify_sm->check_conditions increase_temp_time Increase Reflux Time or Temperature. Monitor by TLC. check_conditions->increase_temp_time Incomplete Reaction check_water Suspect Water Contamination? check_conditions->check_water Complete but Low Yield end Yield Improved increase_temp_time->end use_anhydrous Use Oven-Dried Glassware and Anhydrous Solvents. check_water->use_anhydrous Yes check_water->end No, review work-up use_anhydrous->end

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Synthesis and characterization of novel triazolo- and tetrazolo-quinazolines. Journal of Chemical Sciences, [Link]

  • Synthesis of Some New 4-Methyl-5-oxo-triazolo[4,3-a]quinazoline Derivatives. Journal of the Korean Chemical Society, [Link]

  • Synthesis and antimicrobial activity of some new 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one derivatives. Acta Poloniae Pharmaceutica - Drug Research, [Link]

selection of catalysts for quinazolinone synthesis optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazolinone Synthesis Optimization Support Center . As your Senior Application Scientist, I have designed this hub to help you navigate the complex landscape of catalyst selection. Quinazolinones are privileged scaffolds in medicinal chemistry, but their assembly—often via alcohol oxidation, nucleophilic addition, and cyclization—is fraught with kinetic barriers and selectivity issues.

Below, you will find our causality-driven troubleshooting guides, frequently asked questions, and validated protocols to optimize your synthetic workflows.

Logical Workflow for Catalyst Selection

Before diving into specific troubleshooting, it is critical to align your catalyst choice with your substrate scope and environmental constraints. The decision tree below maps the logical relationships between target conditions and optimal catalytic systems.

CatalystSelection Start Target Quinazolinone Metal Transition Metal Catalysis Start->Metal High complexity / MCRs Green Green / Metal-Free Start->Green API synthesis / Low toxicity Cu Cu Catalysts (e.g., CuI, CS@CuI) Aerobic Oxidation Metal->Cu Amines/Alcohols + Air Pd Pd Catalysts (e.g., Pd(OAc)2) Carbonylation Metal->Pd Aryl Halides + CO Ru Ru Catalysts (e.g., Ru-Aza-COF) Dehydrogenative Coupling Metal->Ru Acceptorless (Alcohols) DES Deep Eutectic Solvents (e.g., ADEM) Green->DES Solvent-free / Recyclable Organo Organocatalysts (e.g., I2/Ph3P) Green->Organo Mild conditions

Figure 1: Decision tree for selecting quinazolinone synthesis catalysts based on reaction parameters.

FAQs: The Science of Catalyst Selection

Q: We are experiencing high residual metal contamination in our quinazolinone APIs using homogeneous CuI. How can we optimize catalyst recovery without sacrificing yield? A: Homogeneous copper catalysts (like CuI or Cu(OAc)₂) are highly efficient for aerobic oxidative C-H amidation and Ullmann-type couplings[1], but they pose significant challenges for API purification due to metal leaching. I recommend transitioning to a heterogeneous supported catalyst, such as Chitosan-supported CuI (CS@CuI)[2]. Chitosan provides a robust, biopolymeric matrix that stabilizes Cu(I) species, preventing aggregation while allowing easy recovery via simple filtration. In recent scaled-up protocols, CS@CuI maintained up to 99% yield across multiple cycles without loss of catalytic activity[2].

Q: Can we completely eliminate transition metals for the cyclocondensation of 2-aminobenzamides and benzaldehydes? A: Yes. You can utilize an Acidic Deep Eutectic Mixture (ADEM), such as a 1:1:1 molar ratio of Urea/SbCl₃/HCl[3]. In this self-validating system, the DES acts as both the solvent and a collaborative catalyst: Urea serves as a hydrogen-bond donor to activate the carbonyl oxygen, SbCl₃ acts as a Lewis acid, and HCl provides the necessary acidic environment for cyclization[3]. This metal-free approach routinely achieves ~97% yields in under an hour at mild temperatures (60 °C)[3].

Troubleshooting Guide: Resolving Common Synthetic Roadblocks

Issue 1: Incomplete Conversion in Solvent-Free Copper Catalysis

Symptom: When attempting a green, solvent-free synthesis of quinazolinones from 2-aminobenzamides and alcohols, yields stall at ~55% even after 16 hours of conventional heating[4]. Causality: The kinetic barrier in solvent-free alcohol oxidation and subsequent nucleophilic addition is notoriously high under conventional conductive heating. The system lacks the energy transfer efficiency required to drive the aerobic oxidation of the intermediate. Solution: Integrate microwave irradiation into your workflow. Microwave heating directly activates the polar intermediates, significantly accelerating the reaction rate. By using a commercial copper catalyst with Cs₂CO₃ under an O₂ atmosphere at 130 °C in a microwave reactor, you can drive the reaction to >90% yield in just 2 hours[4].

Issue 2: Poor Selectivity in Ruthenium-Catalyzed Dehydrogenative Coupling

Symptom: High levels of unreacted allylic or benzyl alcohols remain, or unwanted side products form when using homogeneous Ru catalysts. Causality: Ruthenium-catalyzed acceptorless dehydrogenative coupling relies on a delicate "hydrogen borrowing" mechanism. If the transient aldehyde is not rapidly consumed by the 2-aminobenzamide, the equilibrium shifts backward, leading to poor conversion. Solution: Switch to a spatially confined catalyst like Ru(p-cymene)@Aza-COF[5]. The 2D covalent organic framework (COF) immobilizes the Ru complex, increasing the local concentration of reactive intermediates and preventing catalyst deactivation, ensuring the redox isomerization/coupling cascade goes to completion[5].

Issue 3: Byproduct Formation in Pd-Catalyzed Multicomponent Reactions

Symptom: Formation of unwanted direct cross-coupling products during the Pd-catalyzed carbonylation of 2-bromoanilines and ortho esters. Causality: Palladium-catalyzed multicomponent reactions require precise base and ligand tuning to favor the insertion of CO gas over direct cross-coupling[6]. Solution: Utilize a heterogeneous palladium catalyst like MCM-41-2P-Pd(OAc)₂. The mesoporous silica channels of MCM-41 provide steric confinement, drastically improving selectivity for the 2-arylquinazolinone while allowing the catalyst to be recycled up to 8 times[6].

Troubleshooting Obs Observation: Low Yield (< 50%) in Cu-Catalysis Check1 Check O2 Supply Obs->Check1 Reaction under N2/Closed Check2 Check Energy Transfer Obs->Check2 Solvent-free conditions Sol1 Increase Aeration / O2 Purge Check1->Sol1 Sol2 Switch to Microwave (130°C, 2h) Check2->Sol2 Overcome kinetic barrier

Figure 2: Troubleshooting workflow for low yields in copper-catalyzed quinazolinone synthesis.

Quantitative Data: Catalyst Performance Matrix

Use the following table to benchmark your expected yields and select the appropriate catalyst based on operational constraints.

Catalyst SystemReaction TypeTypical SubstratesYield RangeAdvantagesLimitations
CuI (Homogeneous) Aerobic Oxidative Amidation2-halobenzamides + amines70–95%Inexpensive, uses air as oxidant[1]Metal leaching, difficult recovery
CS@CuI (Heterogeneous) Cascade Cyclization2-halobenzoic acids + amidinesUp to 99%Easy filtration, high recyclability[2]Requires chitosan support preparation
Ru(p-cymene)@Aza-COF Dehydrogenative Coupling2-aminobenzamides + alcohols80–92%Auto-tandem catalysis, high stability[5]High upfront cost of COF synthesis
MCM-41-2P-Pd(OAc)₂ Carbonylation2-bromoanilines + ortho esters62–91%Highly selective, reusable up to 8x[6]Requires high pressure (10 bar CO)[6]
ADEM (Urea/SbCl₃/HCl) Acid-Catalyzed Cyclization2-aminobenzamide + benzaldehyde~97%Metal-free, green solvent, ultra-fast[3]Limited to specific condensation pathways

Standard Operating Procedures (SOPs)

Protocol A: Microwave-Assisted Green Synthesis (Heterogeneous Copper)

This protocol is self-validating: the use of microwave irradiation directly overcomes the kinetic barriers of solvent-free alcohol oxidation.

  • Preparation: In a microwave-safe reaction vial, combine 2-aminobenzamide (0.5 mmol) and the target alcohol (2.5 mmol, 5.0 equiv)[4].

  • Catalyst Loading: Add 20 mol% of CS@CuI (for heterogeneous recovery) and 1.5 equiv of Cs₂CO₃[2][4].

  • Atmosphere Control: Purge the vial with O₂ gas and seal it to maintain the oxygen-rich environment strictly required for the aerobic oxidation step[4].

  • Irradiation: Subject the mixture to microwave irradiation at 130 °C for exactly 2 hours under solvent-free conditions[4].

  • Workup & Recovery: Cool to room temperature. Dilute with ethyl acetate and filter using an external magnet or frit to recover the CS@CuI catalyst[2]. Purify the resulting filtrate via flash chromatography.

Protocol B: Metal-Free ADEM-Catalyzed Synthesis

This protocol utilizes collaborative catalysis where the solvent itself acts as a hydrogen-bond donor and Lewis acid.

  • ADEM Preparation: Mix Urea, SbCl₃, and HCl in a strict 1:1:1 molar ratio. Stir at 80 °C until a clear, homogeneous deep eutectic liquid forms[3].

  • Reaction Setup: In a round-bottom flask, dissolve 0.5 mmol of 2-aminobenzamide and 0.5 mmol of benzaldehyde in 1 mL of ethanol[3].

  • Catalysis: Add 50 mg of the prepared ADEM catalyst to the mixture[3].

  • Heating: Stir the reaction at 60 °C for 1 hour. The collaborative network will drive the cyclization efficiently[3].

  • Isolation: Pour the mixture into ice water to precipitate the quinazolinone. Filter and recrystallize from ethanol to obtain the pure product[3].

References

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)
  • Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones Source: Beilstein Journal of Organic Chemistry URL
  • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation Source: ACS Publications URL
  • Synthesis of quinazolinones Source: Organic Chemistry Portal URL
  • Catalytic acidic deep eutectic mixture for efficient and promising synthesis of quinazolinone and quinoxaline derivatives Source: RSC Publishing URL
  • Source: PMC (NIH)

Sources

Validation & Comparative

structure-activity relationship (SAR) of 1-substituted triazoloquinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) and Performance Guide: 1-Substituted Triazoloquinazolinones as SHP2 Allosteric Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical node in the RAS/ERK signaling pathway and a highly validated target in oncology, particularly for melanoma[1]. Historically, developing active-site inhibitors for phosphatases has been plagued by poor cell permeability and lack of selectivity. The paradigm has shifted toward allosteric inhibitors, with SHP099 and its analog SHP244 serving as established reference standards.

Recently, 1-substituted triazoloquinazolinones have emerged as a novel, highly potent class of SHP2 allosteric inhibitors[1]. As a Senior Application Scientist, I have evaluated the structure-activity relationship (SAR) of this scaffold. This guide objectively compares the performance of optimized 1-substituted triazoloquinazolinones (specifically the lead compound 12l ) against the industry-standard SHP244, detailing the mechanistic rationale, comparative efficacy data, and self-validating experimental protocols required for preclinical evaluation[2].

Mechanistic Overview: Allosteric Blockade of SHP2

SHP2 acts as a positive regulator of RTK-mediated RAS/ERK signaling. In its basal state, SHP2 is auto-inhibited. Upon RTK activation, it undergoes a conformational change that exposes its catalytic site[2]. 1-substituted triazoloquinazolinones function by binding to the allosteric pocket, acting as a "molecular glue" that locks SHP2 in its closed, auto-inhibited conformation, thereby preventing downstream oncogenic signaling[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Phosphatase (Active State) RTK->SHP2 Phosphorylation RAS RAS / ERK Signaling Cascade SHP2->RAS Signal Transduction Tumor A375 Melanoma Proliferation RAS->Tumor Gene Transcription Inhibitor 1-Substituted Triazoloquinazolinone Inhibitor->SHP2 Allosteric Inhibition

Fig 1: SHP2 signaling cascade and the allosteric blockade by triazoloquinazolinones.

Structure-Activity Relationship (SAR) Analysis

The optimization of the triazoloquinazolinone core relies heavily on the functionalization at the 1-position. Comparative SAR studies reveal specific electrostatic and steric requirements for optimal binding within the SHP2 allosteric pocket[1]:

  • Electron Density on the Phenyl Ring: The introduction of Electron-Donating Groups (EDGs) on the 1-phenyl ring significantly enhances target affinity compared to Electron-Withdrawing Groups (EWGs)[1].

  • Positional Isomerism (Ortho vs. Para): The placement of a hydroxyl (-OH) group is the most critical determinant of potency. A hydroxyl substituent at the 2-position (ortho) exhibits vastly superior inhibitory activity compared to the 4-position (para)[1].

  • Causality of Binding: Molecular docking confirms that the ortho-hydroxyl group in Compound 12l forms highly stable, direct hydrogen bonds with residues ARG265 and GLN269 , and a critical water-mediated hydrogen bridge (via H2O899) to GLN79 [2]. The para-substituted analogs cannot achieve this precise geometry, resulting in a higher dissociation constant.

SAR_Logic Core Triazoloquinazolinone Scaffold Sub1 1-Phenyl Substitution Core->Sub1 Functionalization EWG Electron-Withdrawing Groups (EWG) Sub1->EWG Decreased Activity EDG Electron-Donating Groups (EDG) Sub1->EDG Increased Activity Para 4-Position (-OH) Moderate Affinity EDG->Para Sub-optimal H-bonding Ortho 2-Position (-OH) Superior Affinity (Cpd 12l) EDG->Ortho Optimal H-bonding (ARG265, GLN269)

Fig 2: SAR optimization logic for 1-substituted triazoloquinazolinones targeting SHP2.

Comparative Performance Data

To objectively evaluate the clinical potential of the 1-substituted triazoloquinazolinone series, we compare the optimized lead (Compound 12l) against the reference standard SHP244 across enzymatic, cellular, and metabolic parameters[1][2][4].

Table 1: Enzymatic Inhibition and Cellular Efficacy

Compound / ScaffoldSubstitutionSHP2 Inhibition at 10 µM (%)A375 Melanoma IC₅₀ (µM)Mechanism of Action
SHP244 (Reference)N/A~20.5%> 30.0Allosteric Inhibitor
Compound 12f 4-OH (para)18.2%28.4Allosteric Inhibitor
Compound 12l 2-OH (ortho)31.8% 14.67 Allosteric Inhibitor

Data Interpretation: Compound 12l demonstrates a nearly 1.5-fold improvement in enzymatic inhibition and a >2-fold improvement in cellular cytotoxicity against A375 cells compared to SHP244, directly validating the ortho-hydroxyl SAR hypothesis[4].

Table 2: Liver Microsomal Stability (Physicochemical Profile)

CompoundMetabolic Stability (Human Liver Microsomes)Physicochemical Profile
SHP244 Moderate clearance (CL_int)Baseline aqueous solubility
Compound 12l Significantly Improved (Extended T₁/₂) Enhanced lipophilic efficiency

Data Interpretation: Beyond potency, 1-substituted triazoloquinazolinones resolve the rapid metabolic clearance often seen in early-stage phosphatase inhibitors, making them highly viable candidates for in vivo pharmacokinetic studies[1].

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed with built-in causality and validation steps.

Protocol A: In Vitro SHP2 Allosteric Inhibition Assay

Purpose: To quantify the direct enzymatic inhibition of SHP2.

  • Causality Note: Because these compounds are allosteric inhibitors that bind the closed conformation, a pre-incubation step is strictly required. Adding the substrate simultaneously with the inhibitor will yield false-negative results, as the enzyme will rapidly turn over the substrate before the inhibitor can stabilize the inactive state.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM DTT, and 0.05% Tween-20. Self-validation: DTT is critical to maintain the catalytic cysteine of SHP2 in a reduced, active state.

  • Enzyme Preparation: Dilute recombinant human SHP2 protein (full-length) to a working concentration of 0.5 nM in the assay buffer.

  • Compound Plating: Dispense 1-substituted triazoloquinazolinones (e.g., Cpd 12l) and SHP244 (positive control) in a 10-point dose-response curve (1% final DMSO concentration) into a 384-well black microplate.

  • Pre-Incubation: Add the SHP2 enzyme to the compounds and incubate at room temperature for 30 minutes .

  • Reaction Initiation: Add 10 µM of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the reaction.

  • Readout: Incubate for 20 minutes, then measure fluorescence (Excitation: 358 nm / Emission: 450 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: A375 Melanoma Antiproliferation Assay

Purpose: To evaluate the cellular translation of SHP2 inhibition.

  • Causality Note: SHP2 inhibition starves the cell of RAS/ERK survival signals. This signaling decay takes time to manifest phenotypically as cell death. Therefore, a 72-hour incubation is mandatory; shorter assays (e.g., 24h) will artificially underestimate compound potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 human melanoma cells at a density of 2,500 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of Compound 12l and SHP244 (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control (self-validating baseline).

  • Incubation: Incubate the treated cells continuously for 72 hours.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) or CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

  • Quantification: For MTT, dissolve formazan crystals in 100 µL DMSO and read absorbance at 570 nm. For CellTiter-Glo, read luminescence. Normalize data against the DMSO control to determine the IC₅₀[1].

Conclusion

The 1-substituted triazoloquinazolinone scaffold represents a significant leap forward in SHP2 allosteric inhibitor design[3]. By strategically placing an electron-donating hydroxyl group at the ortho position of the 1-phenyl ring (as seen in Compound 12l), researchers can achieve superior hydrogen bonding with ARG265 and GLN269[2]. This structural refinement translates to higher enzymatic inhibition, profound cytotoxicity against A375 melanoma cells, and improved liver microsomal stability compared to the benchmark SHP244[1][2].

References

  • Luo, R., Wang, Z., Luo, D., Qin, Y., Zhao, C., Yang, D., Lu, T., Zhou, Z., & Huang, Z. (2021). Design, synthesis, and biological evaluation of novel triazoloquinazolinone derivatives as SHP2 protein inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2170-2182. URL:[Link]

  • Luo, R., et al. (2022). Design, synthesis and biological evaluation of novel triazoloquinazolinone and imidazoquinazolinone derivatives as allosteric inhibitors of SHP2 phosphatase. Journal of Enzyme Inhibition and Medicinal Chemistry (via ProQuest/PMC). URL:[Link]

  • Encyclopedia.pub (2022). Five-Membered Heterocyclic Compounds: Triazoloquinazolinone Derivatives. URL:[Link]

Sources

Comprehensive Cross-Reactivity Profile of the 4-Methyltriazolo[4,3-a]quinazolin-5(4H)-one Scaffold: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the double-edged sword of "privileged scaffolds." The 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one (4-MTQ) core is a prime example. While its rigid, planar heterocyclic structure provides excellent binding thermodynamics across multiple target classes, this inherent versatility introduces significant cross-reactivity liabilities.

When developing 4-MTQ derivatives, researchers must rigorously distinguish primary therapeutic efficacy from off-target noise. This guide provides an objective comparison of the 4-MTQ scaffold's performance against reference standards across its primary pharmacological axes, supported by self-validating experimental workflows.

Mechanistic Landscape and Target Pleiotropy

The triazoloquinazoline core is pharmacologically pleiotropic. Minor substitutions at the C1 or N4 positions drastically shift the molecule's affinity across G-protein coupled receptors (GPCRs) and intracellular kinases. Understanding the causality behind these binding modes is critical for rational lead optimization:

  • Histamine H1 Receptor Antagonism: The scaffold mimics classical antihistamine pharmacophores. However, specific functionalization (e.g., 4-aryl substitutions) restricts the conformation, reducing blood-brain barrier (BBB) permeability and thereby minimizing central sedative off-target effects 1[1].

  • GABA(B) Receptor Allosteric Modulation: Derivatives featuring bulky, lipophilic groups (such as indenyl moieties) act as Positive Allosteric Modulators (PAMs). They bind to the transmembrane domain of GABA(B), enhancing GABA affinity without triggering the high intrinsic agonism that leads to receptor desensitization .

  • Kinase Off-Targeting (Plk1 & DGK-α): The planar quinazoline core can intercalate into protein-protein interaction domains, such as the Polo-box domain (PBD) of Polo-like Kinase 1 (Plk1) 2[2], or act as modulators for Diacylglycerol kinase α (DGK-α)3[3].

G Scaffold 4-MTQ Scaffold (Core Pharmacophore) H1 Histamine H1 Receptor (Antagonism) Scaffold->H1 N4-Aryl/Alkyl substitution GABA GABA(B) Receptor (PAM Activity) Scaffold->GABA C1-Indenyl derivatives Kinase Plk1 PBD & DGK-α (Off-Target Inhibition) Scaffold->Kinase Planar intercalation Efficacy1 Anti-allergic / Asthma Relief H1->Efficacy1 Peripheral Efficacy2 Anti-addiction / Neuroplasticity GABA->Efficacy2 Central Toxicity Dose-limiting Toxicity Kinase->Toxicity Cytotoxicity

Fig 1: Pharmacological pleiotropy and cross-reactivity network of the 4-MTQ scaffold.

Objective Performance Comparison vs. Reference Standards

To evaluate the true utility of a 4-MTQ derivative, we must benchmark its primary efficacy against its cross-reactive liabilities. Table 1 summarizes the performance of optimized 4-MTQ derivatives against industry-standard alternatives.

Table 1: Pharmacological Profiling of 4-MTQ Derivatives vs. Reference Standards

Target Axis4-MTQ DerivativeReference StandardPrimary Efficacy MetricCross-Reactivity / Off-Target Liability
Histamine H1 Receptor 1-methyl-4-(3-methoxyphenyl)-4-MTQChlorpheniramine Maleate72.76% Bronchospasm Protection (vs. 71% for Ref)[1]10% Sedation (vs. 25% for Ref) due to restricted BBB crossing[1].
GABA(B) Receptor ORM-27669rac-BHFFLow-efficacy PAM; effectively attenuates ethanol drinkingNegligible intrinsic agonism, preventing receptor desensitization.
Plk1 Polo-Box Domain 1-thioxo-triazoloquinazolineBI 2536 (Catalytic Inhibitor)Selective PBD Inhibition over Plk2/Plk3[2]Avoids dose-limiting cytotoxicity typical of catalytic domain cross-reactivity[2].
Diacylglycerol Kinase α Spiro-triazoloquinazolineRitanserin / R59022High cavity binding affinity[3]Avoids 5-HT2R antagonism seen in Ritanserin[3].

Self-Validating Experimental Workflows for Cross-Reactivity Profiling

A robust drug discovery pipeline requires assays that actively filter out cross-reactive noise. As an application scientist, I mandate the use of orthogonal readouts. Below are the standard operating procedures for profiling the 4-MTQ scaffold.

Protocol A: In Vivo H1-Antihistaminic Efficacy and Sedation Assessment

Causality: Measuring bronchospasm protection directly quantifies peripheral H1 antagonism. However, antihistamines frequently cross-react with central H1 receptors, causing sedation. By simultaneously tracking motor activity, we create a self-validating system ensuring that respiratory protection is not artificially inflated by generalized CNS suppression.

  • Subject Preparation: Acclimate male guinea pigs (300-400g) to the testing environment. Administer the 4-MTQ test compound or reference standard (chlorpheniramine) via oral gavage.

  • Histamine Challenge: 1 hour post-dose, expose subjects to a 0.1% histamine aerosol within a controlled plethysmograph chamber.

  • Efficacy Readout (Bronchospasm): Record the time to pre-convulsive dyspnea. Calculate the protection percentage relative to vehicle-treated controls.

  • Toxicity Readout (Sedation Index): Immediately transfer subjects to a locomotor activity monitor (actophotometer). Quantify ambulatory beam-breaks over 60 minutes. A superior 4-MTQ candidate will show >70% protection with <15% reduction in locomotor activity[1].

Protocol B: [35S]GTPγS Binding Assay for GABA(B) PAM vs. Agonist Activity

Causality: To distinguish between orthosteric agonism and positive allosteric modulation, we must measure G-protein activation directly at the membrane level. Measuring GTPγS incorporation isolates primary receptor coupling from downstream cellular amplification, allowing precise calculation of the allosteric shift independently of intrinsic agonism.

  • Membrane Isolation: Prepare cortical membranes from tissue expressing recombinant human GABA(B) receptors. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Assembly: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [35S]GTPγS, 10 µM GDP, varying concentrations of GABA (10⁻⁹ to 10⁻⁴ M), and a fixed concentration (e.g., 10 µM) of the 4-MTQ test compound (e.g., ORM-27669).

  • Incubation & Filtration: Incubate the microplate at 30°C for 60 minutes to achieve thermodynamic equilibrium. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Analyze the leftward shift of the GABA EC50 curve to confirm PAM activity without baseline elevation (which would indicate off-target agonism).

Workflow Start 4-MTQ Library Synthesis Primary Primary Screen (Target Efficacy) Start->Primary Secondary Counter-Screen (Cross-Reactivity) Primary->Secondary IC50 < 10nM InVivo In Vivo Profiling (Efficacy vs Sedation) Secondary->InVivo High Selectivity Lead Lead Candidate Selection InVivo->Lead Low Toxicity

Fig 2: Self-validating high-throughput screening workflow for cross-reactivity profiling.

Conclusion & Lead Optimization Guidelines

The 4-methyltriazolo[4,3-a]quinazolin-5(4H)-one scaffold is highly potent but requires strict structural tuning to mitigate cross-reactivity. When optimizing for GPCRs (like H1 or GABA_B), introducing steric bulk at the N4 or C1 positions is highly effective at preventing planar intercalation into off-target kinase domains (such as Plk1 or DGK-α). Conversely, if targeting the Plk1 Polo-box domain, maintaining a low molecular weight and flat topography is essential, necessitating rigorous counter-screening against histamine and GABA receptors to prevent neurological side effects.

References
  • Source: nih.
  • Source: nih.
  • Source: zsmu.edu.
  • GABA(B)

Sources

In Vivo Efficacy Models for Novel Quinazolinone-Based Antibacterials: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant (MDR) pathogens has severely compromised the clinical utility of traditional β-lactam antibiotics. The 4(3H)-quinazolinones represent a breakthrough class of non-β-lactam antibacterials that target cell wall biosynthesis. This guide objectively compares the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiles of lead quinazolinone candidates against current standard-of-care (SoC) alternatives like Vancomycin and Linezolid. Furthermore, it provides validated, self-contained protocols for the two gold-standard in vivo models used to evaluate these compounds: the Murine Peritonitis Model and the Neutropenic Murine Thigh Infection Model.

The Mechanistic Advantage of Quinazolinones

To evaluate in vivo efficacy, one must first understand the structural causality driving the pharmacodynamics. MRSA achieves broad resistance to β-lactams through the acquisition of Penicillin-Binding Protein 2a (PBP2a), an enzyme that maintains a closed active-site conformation to evade inhibition.

Novel quinazolinones (e.g., Lead Compound 2) overcome this by employing a dual-targeting mechanism. As documented in recent structure-activity relationship studies (1), these compounds bind non-covalently to the allosteric site of PBP2a (located 60 Å from the active site)[1]. This binding triggers a conformational change that opens the active site, predisposing it to inhibition[1]. While this mimics the mechanism of the advanced cephalosporin ceftaroline, quinazolinones possess the distinct clinical advantage of being orally bioavailable[1].

MoA QNZ Quinazolinone (Antibacterial Lead) PBP2a_Allo PBP2a Allosteric Site (Binding) QNZ->PBP2a_Allo Non-covalent binding PBP2a_Active PBP2a Active Site (Inhibition) QNZ->PBP2a_Active Covalent/Tight binding PBP1 PBP1 Inhibition QNZ->PBP1 Dual targeting Conform Conformational Change (Active Site Opening) PBP2a_Allo->Conform Allosteric trigger Conform->PBP2a_Active Sensitization CellWall Cell Wall Biosynthesis Impairment PBP2a_Active->CellWall PBP1->CellWall Death Bactericidal Effect (MRSA Clearance) CellWall->Death Lysis

Fig 1: Dual-targeting mechanism of quinazolinones on PBP2a and PBP1 leading to MRSA cell death.

Comparative Efficacy: Quinazolinones vs. Standard of Care

When transitioning from in vitro Minimum Inhibitory Concentration (MIC) assays to in vivo models, a compound's clearance, volume of distribution, and protein binding dictate its success. Lead quinazolinones exhibit low clearance (~6.87 mL/min/kg in mice) and extended terminal half-lives (>20 h) (2)[2].

The table below synthesizes the performance of a validated lead quinazolinone against Vancomycin (the IV gold standard) and Linezolid (the oral gold standard).

Pharmacological ParameterQuinazolinone (Lead Compound 2)Vancomycin (SoC)Linezolid (SoC)
Primary Target PBP1 & PBP2a (Cell Wall)D-ala-D-ala terminus (Cell Wall)50S Ribosomal Subunit
MIC vs. MRSA 0.25 - 2.0 µg/mL0.5 - 2.0 µg/mL1.0 - 4.0 µg/mL
ED₅₀ (Mouse Peritonitis) 9.4 - 10.0 mg/kg (IV)~1.5 - 5.0 mg/kg (IV)~3.0 - 10.0 mg/kg (PO/IV)
Oral Bioavailability (F%) ~50 - 66% < 5% (IV required) ~100%
Murine Clearance 6.87 - 7.1 mL/min/kg (Low)~20 - 30 mL/min/kg (High)Moderate
Bactericidal/Static BactericidalSlowly BactericidalBacteriostatic

Analytical Insight: While Vancomycin exhibits a slightly lower ED₅₀ in murine models, its lack of oral bioavailability restricts its use to inpatient settings. Quinazolinones match the oral flexibility of Linezolid while maintaining a bactericidal cell-wall targeting mechanism, offering a superior therapeutic profile for outpatient MRSA management.

In Vivo Efficacy Models: Rationale & Protocols

To rigorously validate novel antibacterials, drug development programs utilize a tiered in vivo approach. The Murine Peritonitis Model is used first for its high-throughput, binary survival endpoints, followed by the Neutropenic Murine Thigh Infection Model to establish precise PK/PD indices (e.g., AUC/MIC or %fT>MIC).

Murine Peritonitis (Septicemia) Survival Model

Causality & Rationale: This model is selected as the primary in vivo gateway because it rapidly assesses systemic efficacy and acute toxicity. The endpoint is simple (48-hour survival), and the model is highly validated against marketed antibiotics[1]. Mucin is often co-injected to lower the lethal infectious dose (LD₁₀₀) and simulate a severe, acute systemic infection.

Step-by-Step Protocol:

  • Inoculum Preparation: Grow MRSA (e.g., ATCC 27660) to early logarithmic phase. Resuspend in sterile saline containing 5% (w/v) porcine gastric mucin to achieve a final concentration of ~10⁶ to 10⁷ CFU/mL.

  • Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into female Swiss Webster mice (n=6 per dose group).

  • Treatment Administration: At 1 hour post-infection, administer the quinazolinone candidate intravenously (IV) or orally (PO) at escalating doses (e.g., 1, 5, 10, 20 mg/kg). Administer the vehicle control to a separate cohort.

  • Observation & Endpoint: Monitor the mice for 48 hours. Record mortality and signs of morbidity every 6 hours.

  • Data Analysis: Calculate the ED₅₀ (the effective dose resulting in 50% survival) using non-linear regression (e.g., Probit analysis or GraphPad Prism).

Neutropenic Murine Thigh Infection Model

Causality & Rationale: To determine the true antibacterial pharmacodynamics of a drug, the host's immune system must be temporarily disabled. Administering cyclophosphamide induces profound neutropenia, preventing neutrophils from clearing the infection (3)[3]. This ensures that any measured reduction in bacterial burden (Log₁₀ CFU/thigh) is strictly the result of the quinazolinone's tissue penetration and intrinsic efficacy.

Workflow DayMinus4 Day -4 & -1: Cyclophosphamide IP (Neutropenia Induction) Day0_Inf Day 0 (0h): MRSA Inoculation (IM, Thigh) DayMinus4->Day0_Inf Day0_Trt Day 0 (+2h): Quinazolinone vs SoC (IV/PO/SC Admin) Day0_Inf->Day0_Trt Day1_Harv Day 1 (+24h): Thigh Excision & Homogenization Day0_Trt->Day1_Harv Day2_CFU Day 2: CFU Quantification (Log10 Reduction) Day1_Harv->Day2_CFU

Fig 2: Neutropenic murine thigh infection model workflow for evaluating antibacterial efficacy.

Step-by-Step Protocol:

  • Immunosuppression: Inject female Swiss mice intraperitoneally with cyclophosphamide on Day -4 (150 mg/kg) and Day -1 (100 mg/kg) prior to infection to induce neutropenia (<100 neutrophils/mm³)[3].

  • Inoculation: On Day 0, inject 50 µL of an early logarithmic phase MRSA suspension (~10⁷ CFU/mL) intramuscularly (IM) into each posterior thigh to achieve an initial burden of ~10⁶ CFU/thigh[3].

  • Treatment Initiation: At 2 hours post-infection, administer the quinazolinone candidate, SoC comparator, or saline vehicle. For dose-fractionation studies (to determine AUC/MIC vs. %fT>MIC), divide the total daily dose into q24h, q12h, or q6h regimens.

  • Harvesting: At 24 hours post-treatment, humanely euthanize the mice. Aseptically excise the thigh muscles and place them in 10 mL of sterile 0.9% saline.

  • Homogenization & Plating: Homogenize the thigh tissue using a polytron or bead beater. Serially dilute the homogenate and spiral plate onto nutrient agar (e.g., Mueller-Hinton agar)[3].

  • Quantification: Incubate plates at 35°C for 24 hours. Count colonies using an automated counter and express efficacy as the change in Log₁₀ CFU/thigh compared to the 0-hour and 24-hour untreated controls[3].

References

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of antibiotic (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one Source: Journal of the American Chemical Society (via SciSpace) URL:[Link]

  • The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Mouse thigh infection model Source: Bio-protocol URL:[Link]

  • An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics Source: PMC (PubMed Central) URL:[Link]

Sources

Comparative Antibacterial Spectrum: 4(3H)-Quinazolinones vs. Vancomycin

Author: BenchChem Technical Support Team. Date: March 2026

As multidrug-resistant (MDR) Gram-positive pathogens—particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA)—continue to evade standard clinical interventions, the demand for novel antibacterial scaffolds has reached a critical threshold[1],[2]. Historically, the glycopeptide antibiotic vancomycin has served as the gold standard for MRSA infections. However, the emergence of the vanA operon has severely compromised its efficacy[3].

Recently, 4(3H)-quinazolinones have emerged as a highly promising class of non-β-lactam antibacterials[4]. As an Application Scientist evaluating novel therapeutics, understanding the mechanistic divergence and comparative efficacy between quinazolinones and vancomycin is essential for guiding preclinical drug development.

Mechanistic Divergence: Target Causality

The fundamental difference between vancomycin and 4(3H)-quinazolinones lies in their molecular targets and mechanisms of action.

  • Vancomycin (Targeting the Substrate): Vancomycin exerts its bactericidal effect by binding tightly to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of cell wall peptidoglycan precursors. This steric hindrance prevents cross-linking by transpeptidases (Penicillin-Binding Proteins, PBPs). However, VRSA and Vancomycin-Resistant Enterococci (VRE) evade this by mutating the terminal sequence to D-alanyl-D-lactate (D-Ala-D-Lac), drastically reducing vancomycin's binding affinity[5],.

  • 4(3H)-Quinazolinones (Targeting the Enzyme): Unlike β-lactams that bind directly to the active site, quinazolinones bind to the allosteric site of PBP2a in MRSA—located approximately 60 Å away from the active site[4],[6]. This binding triggers a conformational change that opens the active site, enabling the inhibition of both PBP1 and PBP2a[4]. This mechanism mimics the action of fifth-generation cephalosporins (like ceftaroline) but utilizes an orally bioavailable, non-β-lactam scaffold[4],[6].

MechanismComparison Vanco Vancomycin TargetV D-Ala-D-Ala Terminus (Peptidoglycan Precursor) Vanco->TargetV Binds tightly Quin 4(3H)-Quinazolinones TargetQ PBP2a Allosteric Site (Enzyme Target) Quin->TargetQ Binds allosterically MechV Steric Hindrance of Transpeptidation TargetV->MechV Induces ResistV vanA/vanB Mutation (D-Ala-D-Lac) TargetV->ResistV Evaded by MechQ Conformational Opening of Active Site TargetQ->MechQ Triggers Death Bacterial Cell Wall Collapse (Bactericidal Effect) MechV->Death InhibQ Inhibition of PBP1 & PBP2a MechQ->InhibQ Enables InhibQ->Death

Mechanistic pathways: Vancomycin vs. 4(3H)-Quinazolinones in Gram-positive bacteria.

Antibacterial Spectrum & Quantitative Efficacy

Experimental data reveals that 4(3H)-quinazolinones possess a potent, narrow-spectrum activity profile. They are exceptionally active against Staphylococcal species (including MRSA and VRSA) but show poor activity against Enterococci (VRE) and Gram-negative bacteria[4],[7].

The table below synthesizes head-to-head Minimum Inhibitory Concentration (MIC) data comparing Vancomycin with three lead quinazolinone derivatives: Q4 , Q5 , and Compound 27 [4],[7],[3].

Pathogen StrainResistance ProfileVancomycin MIC (μg/mL)Quinazolinone Q4 MIC (μg/mL)Quinazolinone Q5 MIC (μg/mL)Quinazolinone Cmpd 27 MIC (μg/mL)
S. aureus ATCC 29213MSSA (Control)1.00.060.1250.5
S. aureus NRS70MRSA1.00.1250.250.5
S. aureus (vanA)MRSA, VRSA>16.04.02.0≤0.5
E. faecalis ATCC 29212VSE (Control)2.0>16.0>16.08.0
E. faecalis (vanA)VRE>16.0>16.0>16.0≥16.0

Data Interpretation: Compound 27 maintains exceptional potency (≤0.5 μg/mL) against VRSA strains where vancomycin completely fails[4],[3]. However, neither class provides adequate coverage against VRE, highlighting the quinazolinones' specific affinity for Staphylococcal PBPs[4],[7].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to generate the comparative efficacy data.

Protocol A: High-Throughput Broth Microdilution (MIC & MBC)

Purpose: To determine the bacteriostatic (MIC) and bactericidal (MBC) concentrations in vitro.

  • Inoculum Preparation: Cultivate bacterial strains on tryptic soy agar (TSA) overnight. Resuspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
    • Causality: Strict adherence to the 0.5 McFarland standard prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding falsely elevated MIC values.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is utilized because physiological concentrations of calcium and magnesium are critical for the structural stability of the bacterial cell wall and the functional binding of comparative antibiotics, ensuring the MIC reflects true physiological susceptibility.

  • Inoculation & Incubation: Add the standardized bacterial suspension to achieve a final well concentration of

    
     CFU/mL. Incubate at 37°C for 18–24 hours.
    
  • Self-Validation Checkpoint (Quality Control): Include the S. aureus ATCC 29213 QC strain on every plate. The assay is only considered valid if the vancomycin MIC against this strain falls strictly within the CLSI-defined acceptable range of 0.5–2.0 μg/mL[4]. Any deviation necessitates a complete re-run.

  • MBC Determination: Aspirate 10 μL from all optically clear wells (no visible growth) and plate onto TSA. The MBC is defined as the lowest concentration resulting in a ≥99.9% reduction in initial bacterial counts[3].

Protocol B: In Vivo Mouse Neutropenic Thigh Infection Model

Purpose: To evaluate the systemic pharmacokinetic/pharmacodynamic (PK/PD) efficacy of quinazolinones vs. vancomycin.

  • Neutropenia Induction: Administer cyclophosphamide intraperitoneally to female Swiss Webster mice at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection[4].

    • Causality: Cyclophosphamide induces profound neutropenia, eliminating the host's neutrophil-mediated immune clearance. This isolates the drug's intrinsic in vivo bactericidal efficacy, preventing false-positive efficacy signals.

  • Infection: Inject

    
     CFU of MRSA (e.g., strain NRS70) directly into the right thigh muscle[7].
    
  • Treatment Administration: At 2 hours post-infection, administer the test compounds. Vancomycin is administered intravenously (IV), while lead quinazolinones (like Compound 27) are administered orally (PO) to leverage their high oral bioavailability[4].

  • Self-Validation Checkpoint (Harvest & Plating): Euthanize mice at 24 hours post-treatment. Excise, homogenize, and plate the thigh tissue to calculate log₁₀ CFU/g. Crucially , a vehicle-treated control group must be harvested at 0h and 24h. The model is only validated if the 24h vehicle control demonstrates a minimum 1–2 log₁₀ CFU/g increase compared to the 0h baseline, proving the infection was actively proliferating before therapeutic intervention.

Pharmacokinetic & Clinical Perspectives

While vancomycin remains a critical clinical tool, its utility is hindered by the necessity for intravenous administration and therapeutic drug monitoring to prevent nephrotoxicity.

Conversely, 4(3H)-quinazolinones represent a massive leap forward in PK/PD optimization. Lead molecules like Compound 27 demonstrate low systemic clearance and excellent oral bioavailability, achieving robust in vivo efficacy in both peritonitis and neutropenic thigh models[4]. However, drug developers must carefully monitor plasma protein binding during lead optimization; for example, while Quinazolinone Q5 possesses exceptional in vitro MICs, its 99.6% plasma protein binding significantly attenuates its in vivo efficacy compared to less tightly bound analogs[7].

References

  • Bouley, R., et al. "Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Ceballos, S., et al. "Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials." Antimicrobial Agents and Chemotherapy, 2019. URL:[Link]

  • Li, Z., et al. "The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids." Current Topics in Medicinal Chemistry, Bentham Science, 2022. URL:[Link]

  • Resende, D., et al. "New marine-derived indolymethyl pyrazinoquinazoline alkaloids with promising antimicrobial profiles." RSC Advances, 2020. URL:[Link]

Sources

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